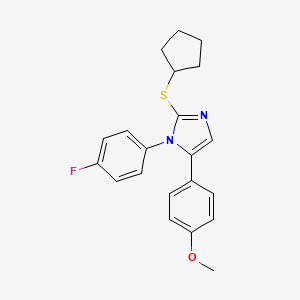![molecular formula C23H24ClN3OS B6586533 N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 1207003-75-5](/img/structure/B6586533.png)
N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (N-CPSA) is a synthetic organic compound that has been used in scientific research for several decades due to its unique properties. N-CPSA has a wide range of applications in laboratory experiments, and has been studied extensively for its biochemical and physiological effects. In
科学的研究の応用
N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been used in a wide range of scientific research applications, including studies of its biochemical and physiological effects. It has been used to study the effects of drugs on the brain, as well as to investigate the effects of various environmental factors on biological systems. Additionally, it has been used in studies of enzyme inhibition, drug metabolism, and the development of new therapeutic agents.
作用機序
N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is believed to act as an agonist at serotonin receptors, which are involved in the regulation of mood and behavior. Specifically, it binds to the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. Additionally, it has been found to inhibit the activity of an enzyme called monoamine oxidase, which is involved in the breakdown of serotonin.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been found to have a variety of biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can lead to improved mood and behavior. Additionally, it has been found to inhibit the activity of monoamine oxidase, which can lead to increased levels of serotonin in the brain. Finally, it has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is readily available in a pure form. Additionally, it has a wide range of applications in scientific research, and it has been studied extensively for its biochemical and physiological effects. However, there are some limitations to using N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide in laboratory experiments. For example, it has a relatively short half-life, which can make it difficult to study its effects over a long period of time. Additionally, it can be toxic in high doses, so caution should be taken when using it in experiments.
将来の方向性
N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has a wide range of potential applications in scientific research, and there are many potential future directions for further study. For example, further research could be conducted on its effects on the brain and its potential therapeutic effects. Additionally, further studies could be conducted on its anti-inflammatory and anti-oxidant properties, and its potential applications in the treatment of various diseases. Finally, further research could be conducted on its potential interactions with other drugs, and its potential effects on drug metabolism.
合成法
N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is synthesized by a reaction between 3-chlorobenzoic acid and N-cyclohexyl-5-phenyl-1H-imidazol-2-ylsulfanylacetamide. This reaction is carried out in a non-aqueous solvent, such as dichloromethane, at a temperature of 80-90°C for several hours. The reaction yields N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide in a pure form, which can then be further purified by recrystallization.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3OS/c24-18-10-7-11-19(14-18)26-22(28)16-29-23-25-15-21(17-8-3-1-4-9-17)27(23)20-12-5-2-6-13-20/h1,3-4,7-11,14-15,20H,2,5-6,12-13,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUWDLZFFGWQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(3-nitrophenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586466.png)
![2-{[5-(4-bromophenyl)-1-[(furan-2-yl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586469.png)
![2-{[1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6586484.png)
![2-{[1-ethyl-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6586495.png)
![2-{[5-(4-methoxyphenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6586502.png)
![2-{[5-(4-methylphenyl)-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6586504.png)
![N-(4-chlorophenyl)-2-{[1-(2-methylpropyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586511.png)
![methyl 2-[5-phenyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetate](/img/structure/B6586521.png)
![N-(3-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586525.png)
![N-(4-chlorophenyl)-2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6586526.png)
![2-[(1-benzyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B6586536.png)
![2-{[1,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B6586545.png)
![2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6586552.png)
